[4,5-Bis(4-methoxyphenyl)thiophen-2-yl](dimethyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the reaction of 4-methoxybenzaldehyde with a suitable thiophene precursor under acidic conditions.
Substitution reactions: The thiophene ring is then subjected to electrophilic aromatic substitution to introduce the 4-methoxyphenyl groups.
Introduction of the dimethylphenylsilane moiety: This step involves the reaction of the substituted thiophene with a dimethylphenylsilane reagent under specific conditions, such as the presence of a catalyst like palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various electrophiles or nucleophiles; reactions often require catalysts like palladium or copper.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Functionalized thiophene derivatives
Scientific Research Applications
Chemistry
In chemistry, 4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology
Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems .
Medicine
In medicine, 4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane is being investigated for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in electronics and optoelectronics .
Mechanism of Action
The mechanism of action of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific derivative and its chemical modifications .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane: Unique due to its combination of thiophene and silane moieties.
4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylgermane: Similar structure but with a germanium atom instead of silicon.
4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylstannane: Contains a tin atom instead of silicon.
Uniqueness
The uniqueness of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane lies in its specific electronic properties and reactivity, which are influenced by the presence of the silicon atom. This makes it particularly valuable for applications in materials science and electronics .
Properties
CAS No. |
90298-14-9 |
---|---|
Molecular Formula |
C26H26O2SSi |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C26H26O2SSi/c1-27-21-14-10-19(11-15-21)24-18-25(30(3,4)23-8-6-5-7-9-23)29-26(24)20-12-16-22(28-2)17-13-20/h5-18H,1-4H3 |
InChI Key |
UBKULKMUYGOFMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=C2)[Si](C)(C)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.